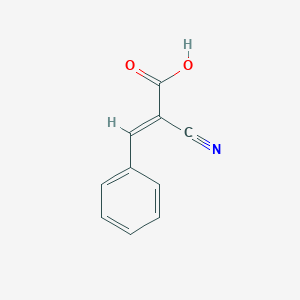

alpha-Cyanocinnamic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUQMGQIHYISOP-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-92-3 | |

| Record name | alpha-Cyanocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyano-3-phenylacrylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC5X33HR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of α-Cyanocinnamic Acid in MALDI-MS

Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that has become indispensable for the analysis of large, non-volatile, and thermally labile biomolecules such as peptides, proteins, and nucleotides.[1][2][3] The success of this technique hinges on the use of a matrix, a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy, facilitating the gentle desorption and ionization of the analyte molecules.[3] Among the most widely used matrices, α-Cyano-4-hydroxycinnamic acid (CHCA) is a cornerstone, particularly for the analysis of peptides and proteins with molecular weights below 10 kDa.[4][5]

This technical guide provides a comprehensive examination of the core mechanism of action of CHCA in MALDI-MS, detailing its essential physicochemical properties, the step-by-step process of desorption and ionization, and standard experimental protocols.

Physicochemical Properties of α-Cyano-4-hydroxycinnamic Acid (CHCA)

The efficacy of CHCA as a MALDI matrix is directly linked to its unique molecular structure and resulting chemical properties. These characteristics allow it to efficiently absorb laser energy, promote analyte ionization, and minimize interference in the mass spectrum.

| Property | Value / Description | Significance in MALDI-MS |

| Molecular Formula | C₁₀H₇NO₃[2][6] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 189.17 g/mol [2][6][7] | A low molecular weight ensures that matrix-derived ions do not interfere with the analysis of low-mass analytes.[5] |

| UV Absorption Maxima | Strong absorption at 337 nm and 355 nm.[6][7][8] | Enables highly efficient energy absorption from the most common lasers used in MALDI instruments (e.g., 337 nm nitrogen laser), protecting the analyte from direct laser-induced fragmentation.[5][7] |

| Appearance | Yellow, crystalline solid.[2] | The crystalline nature is crucial for the co-crystallization process, which embeds analyte molecules within the matrix lattice.[8] |

| Proton Affinity (PA) | Relatively low; reported as 841 kJ/mol.[9] | A lower proton affinity than the analyte is critical for efficient gas-phase proton transfer, which is the primary ionization mechanism.[9][10] |

| Solubility | Soluble in organic solvents like acetonitrile and methanol; moderately soluble in water.[5] | Allows for the use of volatile solvent systems that are compatible with a wide range of analytes and facilitate rapid, uniform co-crystallization on the MALDI target.[4][8] |

| Primary Analytes | Peptides and proteins (<10 kDa), nucleotides, lipids.[4][5][11] | Its properties are optimally suited for the analysis of peptides from proteolytic digests, making it a standard in proteomics.[12] |

The Core Mechanism of Action in MALDI-MS

The function of CHCA in the MALDI process can be understood as a multi-step mechanism, beginning with sample preparation and culminating in the detection of gas-phase analyte ions.

References

- 1. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]

- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. proteochem.com [proteochem.com]

- 7. benchchem.com [benchchem.com]

- 8. covachem.com [covachem.com]

- 9. pnas.org [pnas.org]

- 10. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of alpha-Cyanocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cyanocinnamic acid (α-CCA), a derivative of cinnamic acid, is a crucial organic compound with significant applications in analytical chemistry and biomedical research. It is widely recognized for its role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of peptides and proteins.[1][2] Its utility also extends to the study of cellular metabolism, where it acts as an inhibitor of monocarboxylate transporters.[1] A thorough understanding of its physical properties is paramount for its effective application in these fields, enabling researchers to optimize experimental conditions and develop new methodologies. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and a visualization of their interrelationships.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [2][3] |

| Molecular Weight | 189.17 g/mol | [1][3] |

| Appearance | Faintly yellow to yellow crystalline powder | [1][2] |

| Melting Point | 245-250 °C | [1][2][4] |

| Boiling Point (Predicted) | 398.1 °C at 760 mmHg | |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | |

| pKa (Predicted) | 0.85 ± 0.10 | [5] |

| UV/Vis Absorption Maxima (λmax) | 337 nm | [1] |

| Solubility | ||

| Methanol | 50 mg/mL | |

| Acetonitrile | ~35 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Water | ~6 mg/mL |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are designed to be readily implemented in a standard laboratory setting.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

This compound, analytical grade

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point of ~240 °C.

-

Once the temperature reaches approximately 240 °C, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Determination of Solubility

The following protocol describes the shake-flask method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound, analytical grade

-

Solvent of interest (e.g., water, methanol)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume of the solvent into each vial.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for at least 24 hours with constant agitation.

-

After equilibration, visually confirm that excess solid remains in each vial, indicating that a saturated solution has been achieved.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with the solvent to a concentration that falls within the linear range of a previously established UV-Vis spectrophotometric calibration curve.

-

Measure the absorbance of the diluted solution at the λmax of this compound (337 nm).

-

Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor to determine the solubility.

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV absorbance as a function of pH.

Materials:

-

This compound, analytical grade

-

A series of buffer solutions with known pH values ranging from approximately 1 to 4.

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment.

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of methanol, then diluted with water).

-

Prepare a series of solutions by diluting the stock solution with the different pH buffers to a constant final concentration.

-

Measure the UV absorbance spectrum of each solution over a relevant wavelength range (e.g., 250-450 nm).

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the concentrations of the acidic and basic forms of the molecule are equal.

Visualization of Physical Property Relationships

The following diagram illustrates the logical connections between the fundamental physical properties of this compound.

Caption: Interrelationship of the core physical properties of this compound.

References

- 1. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]

- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS, = 99.0 HPLC 28166-41-8 [sigmaaldrich.com]

- 5. 28166-41-8 CAS MSDS (ALPHA-CYANO-4-HYDROXYCINNAMIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

α-Cyanocinnamic Acid: A Comprehensive Technical Guide for Mass Spectrometry Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-cyanocinnamic acid (α-CCA), also known as α-cyano-4-hydroxycinnamic acid (CHCA), is a widely used matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its primary function is to co-crystallize with analyte molecules, typically peptides and small proteins, and facilitate their desorption and ionization upon irradiation by a laser. This process allows for the gentle ionization of large, non-volatile biomolecules, making them amenable to mass spectrometric analysis. This guide provides an in-depth overview of α-CCA, including its physicochemical properties, mechanism of action, experimental protocols, and its application as a metabolic inhibitor.

Core Concepts in MALDI Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that enables the analysis of large biomolecules.[1] In MALDI, the analyte is mixed with an excess of a matrix compound, such as α-CCA. This mixture is spotted onto a target plate and allowed to dry, forming a co-crystal. A pulsed laser is directed at the crystal, and the matrix absorbs the laser energy, leading to the desorption of both matrix and analyte molecules into the gas phase. The matrix molecules are thought to transfer a proton to the analyte molecules, resulting in the formation of singly charged analyte ions. These ions are then accelerated into a mass analyzer, most commonly a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z).

Physicochemical Properties of α-Cyanocinnamic Acid

α-CCA is an organic acid with a chemical formula of C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[2] It is a yellow, crystalline solid that strongly absorbs ultraviolet light, typically at the wavelength of the nitrogen lasers (337 nm) commonly used in MALDI instruments. This strong absorption at the laser wavelength is a critical property for a MALDI matrix.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇NO₃ | [2] |

| Molecular Weight | 189.17 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| Melting Point | 245-250 °C | [2] |

| UV Absorption Max | ~337 nm |

Mechanism of Action in MALDI

The precise mechanism of ionization in MALDI is complex and not fully understood. However, it is generally accepted that the matrix plays a crucial role in the following steps:

-

Energy Absorption: The α-CCA molecules in the crystal lattice absorb the energy from the laser pulse.

-

Desorption/Ionization: This rapid energy absorption leads to the sublimation of the matrix, carrying the embedded analyte molecules into the gas phase.

-

Proton Transfer: In the dense plume of desorbed material, proton transfer reactions occur. Due to its acidic nature, protonated α-CCA molecules can act as proton donors, transferring a proton to the analyte molecules (A), resulting in the formation of protonated analyte ions ([A+H]⁺).

The efficiency of this process is influenced by factors such as the chemical properties of the matrix and analyte, the laser fluence, and the sample preparation method.

Experimental Protocols

Preparation of α-Cyanocinnamic Acid Matrix Solution

The quality of MALDI spectra is highly dependent on the proper preparation of the matrix solution and the co-crystallization of the matrix and analyte.

Materials:

-

α-Cyanocinnamic acid (α-CCA), high purity (MALDI grade)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water (e.g., Milli-Q)

-

Ethanol, HPLC grade (optional)

Standard Protocol (Saturated Solution):

-

Prepare a stock solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water (v/v/v).

-

Add α-CCA powder to the solvent mixture in a microcentrifuge tube to create a saturated solution (excess solid should be visible). A common starting point is 10 mg of α-CCA in 1 mL of solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the tube to pellet the undissolved solid.

-

Carefully collect the supernatant (the saturated α-CCA solution) for use.

Alternative Solvent Systems:

Different solvent compositions can be used to optimize results for specific analytes.

| Solvent System | Analyte Suitability | Notes |

| 50% ACN, 0.1% TFA | General peptides | Most common starting point. |

| 70% ACN, 0.1% TFA | More hydrophobic peptides | Increased organic content can improve solubility of certain peptides. |

| 30% ACN, 0.1% TFA | More hydrophilic peptides | Reduced organic content. |

| 84% ACN, 13% Ethanol, 3% Water, 0.1% TFA | Peptides | Aims to produce smaller, more uniform crystals.[3] |

Sample Preparation: The Dried-Droplet Method

The dried-droplet method is the most common technique for preparing samples for MALDI-MS.

Protocol:

-

Mix the analyte solution with the prepared α-CCA matrix solution. The optimal matrix-to-analyte molar ratio is typically in the range of 1000:1 to 10,000:1. In practice, this is often achieved by mixing equal volumes (e.g., 1 µL) of a low-femtomole to low-picomole analyte solution with the saturated matrix solution.

-

Spot 0.5-1 µL of the mixture onto the MALDI target plate.

-

Allow the droplet to air-dry at room temperature. This will result in the formation of a crystalline spot.

-

The plate is then ready to be introduced into the mass spectrometer.

Data Presentation: Comparison of MALDI Matrices

The choice of matrix can significantly impact the quality of the MALDI mass spectrum. α-CCA is often compared with other common matrices such as sinapinic acid (SA) and 2,5-dihydroxybenzoic acid (DHB).

| Matrix | Typical Analytes | Advantages | Disadvantages |

| α-Cyanocinnamic acid (α-CCA/CHCA) | Peptides and small proteins (< 10 kDa) | High ionization efficiency, strong signals for low-abundance peptides.[4] | Can produce significant matrix-related peaks in the low mass range (< 700 Da). |

| Sinapinic acid (SA) | Proteins and large peptides (> 10 kDa) | Good for high molecular weight analytes, produces less fragmentation. | Lower ionization efficiency for smaller peptides compared to α-CCA. |

| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, proteins, glycoproteins, and nucleic acids | Produces less background noise in the low mass range, good for post-translational modification analysis.[4] | Can result in lower signal intensity compared to α-CCA.[4] |

Quantitative Comparison of Matrix Performance for Peptide Analysis:

| Performance Metric | α-CCA (CHCA) | DHB | Sinapinic Acid (SA) | Notes |

| Signal-to-Noise Ratio | Generally higher, especially for low analyte concentrations.[5] | Can be lower than α-CCA. | Generally lower for peptides compared to α-CCA. | Signal intensity with DHB can be improved with additives. |

| Sequence Coverage | Good, but can sometimes be lower than DHB for certain protein digests. | Often provides higher sequence coverage due to better detection of low mass peptides and less signal suppression.[4] | Primarily used for intact protein mass determination, less common for peptide mass fingerprinting. | A mixture of α-CCA and DHB can sometimes improve sequence coverage and reproducibility.[5] |

| Spot Homogeneity | Can form heterogeneous crystals ("sweet spots"). | Generally forms more homogeneous crystals. | Crystal morphology can vary. | Sample preparation techniques can influence homogeneity for all matrices. |

Visualization of Key Processes

MALDI-MS Experimental Workflow

Caption: A simplified workflow of a typical MALDI-MS experiment using α-CCA matrix.

The Ionization Process in MALDI

Caption: Schematic of the laser desorption and ionization process involving α-CCA.

α-Cyanocinnamic Acid as a Metabolic Inhibitor

Beyond its role as a MALDI matrix, α-CCA is also known to be an inhibitor of monocarboxylate transporters (MCTs).[6] MCTs, particularly MCT1 and MCT4, are transmembrane proteins responsible for the transport of monocarboxylates like lactate and pyruvate across the plasma membrane.[7]

In many cancer cells, there is an increased reliance on glycolysis for energy production, a phenomenon known as the "Warburg effect."[7] This results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and prevent feedback inhibition of glycolysis. By inhibiting MCT1, α-CCA blocks lactate efflux, leading to intracellular lactate accumulation and acidification.[7][8] This disruption of cellular metabolism can inhibit cancer cell proliferation and survival.[6][8]

Signaling Pathway of MCT1 Inhibition by α-CCA

Caption: The inhibitory effect of α-CCA on MCT1 and its metabolic consequences in a cancer cell.

Conclusion

α-Cyanocinnamic acid is an indispensable tool in the field of mass spectrometry, particularly for the analysis of peptides and small proteins using MALDI. Its strong UV absorption and proton-donating capabilities make it an excellent matrix for facilitating the ionization of these biomolecules. While it is often the matrix of choice for peptide analysis, researchers should consider the specific requirements of their experiment and may find other matrices or matrix mixtures to be more suitable in certain situations. Furthermore, the inhibitory effect of α-CCA on monocarboxylate transporters highlights its utility beyond a simple MALDI matrix and underscores its potential as a tool for studying cellular metabolism, particularly in the context of cancer research. A thorough understanding of its properties and the experimental parameters that influence its performance is crucial for obtaining high-quality, reproducible data.

References

- 1. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Workhorse: Unraveling the Discovery and Enduring Legacy of α-Cyano-4-hydroxycinnamic Acid (CHCA) as a MALDI Matrix

An In-Depth Technical Guide

Introduction: The Challenge of Making Giants Fly

In the landscape of biological mass spectrometry, the analysis of large, fragile biomolecules like proteins and peptides once presented a formidable challenge. Conventional ionization techniques were too harsh, often shattering these molecular giants into an uninterpretable shower of fragments. The breakthrough came with the advent of "soft ionization" methods, which could lift intact macromolecules into the gas phase for analysis. At the forefront of this revolution was Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, a technique that transformed proteomics and our ability to study the machinery of life.[1][2]

The core principle of MALDI is elegant in its simplicity. The analyte of interest is co-crystallized with a vast molar excess of a small, organic compound known as the matrix.[3] This matrix is the key to the entire process; it must strongly absorb energy from a pulsed laser, typically in the UV range. This rapid energy absorption triggers a process of ablation and desorption, where both matrix and analyte are propelled into the gas phase within a dense plume.[3][4] In this plume, the matrix gently donates a proton to the analyte, ionizing it with minimal fragmentation.[3] This three-step process—sample/matrix co-crystallization, laser-induced desorption, and analyte ionization—opened the door to the mass spectrometric analysis of molecules previously thought to be intractable.[3] The success of any MALDI experiment, therefore, hinges critically on the choice of the matrix.

The Genesis of MALDI: A Quest for the Right "Piggyback"

The term Matrix-Assisted Laser Desorption/Ionization was officially coined in 1985 by the pioneering research group of Franz Hillenkamp and Michael Karas.[3][5][6] Their initial, seminal discovery revealed that the ionization of the amino acid alanine was dramatically enhanced when it was mixed with tryptophan and irradiated with a 266 nm laser.[3][7] Tryptophan, the matrix, was absorbing the laser energy and facilitating the ionization of the non-absorbing alanine. As Hillenkamp described it, the analyte was "riding piggyback on tryptophan."[2]

This foundational insight sparked a period of intense exploration to find more effective matrices. The team demonstrated that they could ionize proteins as large as 67 kDa albumin using nicotinic acid.[3] This was followed by the successful application of various cinnamic acid derivatives, including ferulic acid, caffeic acid, and sinapinic acid, often paired with a 355 nm laser.[3] This early work established that small, aromatic carboxylic acids were a promising class of compounds for MALDI. However, the discovery of the ideal matrix—one that was robust, versatile, and particularly suited for the burgeoning field of proteomics—was yet to come. The matrices of this era were found largely through empirical trial and error.[8][9][10]

The Emergence of a "Gold Standard": α-Cyano-4-hydroxycinnamic Acid (CHCA)

In 1992, a pivotal paper by Beavis, Chaudhary, and Chait introduced α-cyano-4-hydroxycinnamic acid (CHCA) as a highly effective MALDI matrix.[11] This compound quickly distinguished itself and became the undisputed "gold standard" for the analysis of peptides and small proteins, generally those under 10 kDa.[12][13] Its widespread adoption was due to a confluence of highly favorable properties:

-

Optimal Wavelength Absorption: CHCA exhibits strong absorbance at 337 nm, perfectly matching the output of the inexpensive and ubiquitous nitrogen lasers that became the standard in commercial MALDI instruments.

-

Superior Co-crystallization: It has a remarkable ability to form fine, homogeneous microcrystals when mixed with peptide analytes.[14] This uniformity is crucial for shot-to-shot reproducibility and facilitating automated data acquisition.

-

Low Background Interference: The matrix itself produces minimal ion signals above a mass-to-charge ratio (m/z) of 400, leaving the most critical region of the peptide mass fingerprinting (PMF) spectrum clean and free of interference.

-

Efficient Proton Donor: As a cinnamic acid derivative, it readily donates a proton, efficiently ionizing a wide range of peptides in the positive-ion mode.[15]

The Core Mechanism: How CHCA Facilitates Ionization

The function of CHCA in the MALDI process is a sophisticated interplay of photophysical and chemical events. Understanding this mechanism is key to appreciating its effectiveness and the subsequent efforts to improve upon it.

-

Laser Energy Absorption: The aromatic ring and conjugated double bonds in the CHCA molecule act as a chromophore, efficiently absorbing the photons from the UV laser pulse.

-

Ablation and Plume Formation: This rapid energy deposition heats the crystalline lattice on a nanosecond timescale, causing it to effectively explode. This ablation process ejects a dense plume of neutral matrix and analyte molecules into the vacuum of the mass spectrometer.

-

Chemical Ionization via Proton Transfer: Within this high-pressure, reactive plume, primary ionization events create protonated matrix molecules, [CHCA+H]+. These charged matrix molecules then collide with neutral analyte molecules (A). Because CHCA is a good proton donor, it efficiently transfers a proton to the analyte, which typically has a higher proton affinity. This gas-phase chemical ionization reaction is the dominant pathway for generating the desired analyte ions.[8][9][10]

[CHCA+H]+ + A → CHCA + [A+H]+

The efficiency of this final, crucial step is governed by the relative gas-phase proton affinities of the matrix and the analyte. The matrix must be a sufficiently strong acid in the gas phase (i.e., a good proton donor) to ionize the analyte effectively.

Caption: The three-stage mechanism of MALDI using CHCA as a matrix.

Field-Proven Protocols for CHCA Application

The robustness of CHCA is reflected in the straightforward and widely standardized protocols for its use. The dried-droplet method remains the most common approach for sample preparation.[16]

Experimental Protocol: Dried-Droplet Sample Preparation with CHCA

-

Matrix Solution Preparation:

-

Prepare a saturated solution of CHCA in a solvent mixture. A common and highly effective solvent is Acetonitrile/Water/Trifluoroacetic Acid (TFA) in a 50:50:0.1 (v/v/v) ratio.[17]

-

Vortex the solution thoroughly to ensure saturation and centrifuge briefly to pellet any undissolved solid.

-

Note: It is best practice to prepare CHCA solutions fresh daily to ensure optimal performance.[14]

-

-

Analyte Preparation:

-

Dissolve the peptide or protein digest sample in a compatible solvent, typically 0.1% TFA in water. The final concentration should be in the low femtomole to low picomole per microliter range.

-

-

Co-spotting and Crystallization:

-

On the MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the CHCA matrix solution directly on the spot.

-

Alternatively, pre-mix the analyte and matrix solutions in a 1:1 ratio in a microcentrifuge tube before spotting 1 µL of the mixture onto the target.

-

Allow the droplet to air-dry completely at room temperature. This slow evaporation facilitates the formation of a fine, crystalline lattice incorporating the analyte molecules.

-

The spot should appear as a thin, often whitish, film of microcrystals.

-

Caption: Standard dried-droplet workflow for MALDI sample preparation using CHCA.

Data Presentation: CHCA Preparation Summary

| Parameter | Recommended Value/Solvent | Rationale & Notes |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) | "Gold standard" for peptides < 10 kDa.[12] |

| Purity | High purity grade (≥99%) | Minimizes contaminants that can interfere with spectra. |

| Concentration | Saturated Solution or ~10 mg/mL | Ensures a large molar excess of matrix to analyte.[17] |

| Primary Solvent | Acetonitrile (ACN) | Promotes solubility of CHCA and aids in rapid drying. |

| Co-Solvent | Ultrapure Water | Ensures solubility of hydrophilic peptides. |

| Acid Modifier | 0.1% Trifluoroacetic Acid (TFA) | Aids in analyte protonation and improves peak resolution. |

| Typical Ratio | 50% ACN / 50% H₂O / 0.1% TFA | A robust, general-purpose solvent system.[17] |

| Storage | Prepare fresh daily; store at 2-8°C if necessary. | CHCA can degrade over time, affecting performance.[14] |

Beyond CHCA: Rational Design and the Next Generation

While CHCA was a revolutionary discovery, it was found empirically.[8][10] As the understanding of the MALDI mechanism matured, researchers began to pursue a "rational design" approach to create even better matrices. This involved systematically modifying the chemical structure of a known matrix to enhance specific properties.

The most successful example of this approach is 4-chloro-α-cyanocinnamic acid (Cl-CCA) .[8] Scientists hypothesized that by replacing the electron-donating hydroxyl (-OH) group on the CHCA core with a more electron-withdrawing chloro (-Cl) atom, they could lower the molecule's gas-phase proton affinity.[9][10][18] A lower proton affinity means the matrix becomes an even stronger proton donor in the gas phase.

The results were dramatic. Cl-CCA was shown to provide:

-

Increased Sensitivity: The more efficient proton transfer leads to a substantial increase in analyte ion signal.[8][9][19]

-

Reduced Analyte Bias: CHCA tends to preferentially ionize peptides containing the highly basic amino acid arginine. Cl-CCA shows a much more uniform response, enabling the detection of a wider range of peptides, including acidic and neutral ones.[8][19][20]

-

Improved Sequence Coverage: By detecting more peptides from a protein digest, Cl-CCA significantly increases the protein sequence coverage, leading to more confident protein identifications.[8][9] For a 1 fmol BSA digest, sequence coverage was shown to increase from 4% with CHCA to 48% with Cl-CCA.[8]

-

Enhanced Detection of Post-Translational Modifications: The higher sensitivity and broader peptide detection range make Cl-CCA superior for analyzing labile modifications like phosphopeptides.[20][21]

Data Presentation: Comparative Performance of CHCA vs. Cl-CCA

| Feature | α-Cyano-4-hydroxycinnamic Acid (CHCA) | 4-Chloro-α-cyanocinnamic Acid (Cl-CCA) |

| Discovery | Empirical (1992)[11] | Rational Design (2008)[8][9] |

| Key Functional Group | 4-hydroxyl (-OH) | 4-chloro (-Cl) |

| Proton Affinity | Higher | Lower[9][10][18] |

| Proton Transfer | Efficient | More Efficient[8][19] |

| Peptide Bias | Favors basic peptides (e.g., Arg-containing) | More uniform response for acidic, neutral, and basic peptides.[8][20] |

| Sensitivity | High (Baseline Standard) | Substantially Higher[8][9] |

| Application | Peptides, small proteins, general proteomics. | High-sensitivity proteomics, phosphopeptidomics, complex digests.[20][21] |

Conclusion

The discovery of α-cyano-4-hydroxycinnamic acid was a watershed moment in the history of mass spectrometry. It provided a robust, reliable, and accessible tool that was instrumental in enabling the field of proteomics. For decades, CHCA has served as the workhorse matrix for countless studies, allowing researchers to identify and characterize proteins from complex biological systems. Its story is not just one of a chemical compound, but of an enabling technology that unlocked a new era of biological inquiry. Furthermore, the deep understanding of its mechanism and its limitations paved a direct path toward the rational design of superior, next-generation matrices like Cl-CCA, which continue to push the boundaries of sensitivity and comprehension in modern mass spectrometry.

References

- 1. Maldi | The Scientist [the-scientist.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 4. Hillenkamp. Peter-Katalinic. 2007. MALDI MS: A Practical Guide to Instrumentation, Methods and Applications - HUM-MOLGEN literature [hum-molgen.org]

- 5. Quantitative MALDI-TOF MS of Oligonucleotides - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 6. campus.uni-muenster.de [campus.uni-muenster.de]

- 7. Advances in MALDI Mass Spectrometry in Clinical Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 12. α-Cyano-4-hydroxycinnamic acid (CHCA) MALDI-MS Matrix [proteochem.com]

- 13. store.bruker.com [store.bruker.com]

- 14. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 15. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 18. benchchem.com [benchchem.com]

- 19. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Cyanocinnamic Acid: A Technical Guide to its Function as a Monocarboxylate Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-cyanocinnamic acid (ACCA), and its more commonly referenced form α-cyano-4-hydroxycinnamic acid (CHCA), is a well-established inhibitor of monocarboxylate transporters (MCTs). These transporters are crucial for the transport of key metabolites such as lactate, pyruvate, and ketone bodies across the plasma membrane. In the context of cancer biology, MCTs, particularly MCT1 and MCT4, play a pivotal role in maintaining the metabolic symbiosis within the tumor microenvironment, facilitating the Warburg effect and promoting tumor growth and survival. This technical guide provides an in-depth overview of ACCA as an MCT inhibitor, detailing its mechanism of action, inhibitory constants, and the downstream cellular consequences. Furthermore, this guide furnishes detailed experimental protocols for the characterization of MCT inhibition and its effects, alongside visualizations of key pathways and workflows to support researchers in their study of this important class of metabolic targets.

Introduction

Metabolic reprogramming is a hallmark of cancer. Many cancer cells exhibit a preference for glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift results in the production of large quantities of lactate, which must be exported from the cell to prevent intracellular acidification and feedback inhibition of glycolysis. Monocarboxylate transporters (MCTs) are a family of proton-linked transmembrane proteins that facilitate the transport of monocarboxylates like lactate and pyruvate. MCT1 is widely expressed and facilitates both the import and export of lactate, while MCT4 is predominantly upregulated in highly glycolytic tissues and is primarily responsible for lactate efflux.

The dependence of cancer cells on MCTs for metabolic homeostasis makes them attractive therapeutic targets. This compound (ACCA) and its derivatives have been instrumental as tool compounds in the study of MCT function and as a basis for the development of more potent and specific inhibitors. This guide will delve into the technical aspects of using ACCA as an MCT inhibitor in a research setting.

Mechanism of Action

This compound acts as a competitive inhibitor of several MCT isoforms. It binds to the transporter, preventing the binding and translocation of its natural substrates. The inhibitory effect of ACCA is dependent on its interaction with the extracellular-facing portion of the transporter protein.

Quantitative Data: Inhibitory Constants

The inhibitory potency of this compound and its derivatives varies between MCT isoforms and across different cell lines. The following tables summarize key quantitative data for easy comparison.

Table 1: Ki Values of α-Cyano-4-hydroxycinnamic Acid (CHCA) for MCT Isoforms

| MCT Isoform | Ki Value | Notes |

| MCT1 | Lower mM range | CHC exhibits a higher affinity for MCT1 compared to MCT4.[1] |

| MCT2 | Inhibition observed | Competitively inhibited by CHC.[1] |

| MCT3 | Insensitive | Transport by MCT3 is not inhibited by CHC.[1] |

| MCT4 | 5-10 times higher than MCT1 (50-100 mM range) | CHC has a lower affinity for MCT4, requiring higher concentrations for inhibition.[1] |

Table 2: IC50 Values of α-Cyanocinnamic Acid Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| α-Cyano-4-hydroxycinnamic acid (CHC) | WiDr | Colorectal Adenocarcinoma | ≥ 150 μM | [2] |

| 2-methoxy-4-N,N-dipropyl cyanocinnamic acid | RBE4 | (Rat Brain Endothelial) | 12 nM | [3] |

| p-(N,N-dimethyl) cyanocinnamic acid | RBE4 | (Rat Brain Endothelial) | 0.14 μM | [3] |

| Novel N,N-dialkyl cyanocinnamic acids (compounds 1-9) | RBE4 | (Rat Brain Endothelial) | 8–48 nM (for MCT1) | [2] |

| Novel N,N-dialkyl cyanocinnamic acids (compounds 1-9) | MDA-MB-231 | Triple Negative Breast Cancer | 11–85 nM (for MCT4) | [2] |

Signaling Pathways and Logical Relationships

Signaling Pathway: Consequences of MCT1 Inhibition on Cellular Metabolism and HIF-1α

Inhibition of MCT1 by this compound leads to a cascade of intracellular events, primarily stemming from the disruption of lactate and pyruvate transport. This has significant implications for cellular metabolism and signaling, including the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.

References

The Crucial Role of α-Cyanocinnamic Acid in Mass Spectrometry: An In-depth Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry, the choice of a suitable matrix is paramount for successful analysis. Among the arsenal of available matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI), α-Cyano-4-hydroxycinnamic acid (α-CCA or CHCA) stands out as a cornerstone for the analysis of peptides and proteins. This technical guide delves into the core principles of the ionization process with α-CCA, providing a comprehensive overview of its physicochemical properties, the prevailing ionization mechanism, and detailed experimental protocols.

α-Cyano-4-hydroxycinnamic acid is a non-volatile organic compound that readily co-crystallizes with analytes, particularly peptides and proteins with a molecular weight below 10 kDa.[1][2] Its primary function is to absorb the energy from the laser used in MALDI instruments, facilitating a "soft" ionization of the analyte molecules, which minimizes fragmentation and allows for the analysis of intact biomolecules.[1] The effectiveness of α-CCA is intrinsically linked to its specific physicochemical characteristics that favor efficient energy absorption and subsequent proton transfer.

Physicochemical Properties of α-Cyanocinnamic Acid

The suitability of α-CCA as a MALDI matrix is a direct consequence of its molecular structure and resulting physical and chemical properties. A low molecular weight is crucial to avoid interference in the lower mass range of the spectrum.[2] Furthermore, its strong absorption at wavelengths of common nitrogen and Nd:YAG lasers used in MALDI instruments ensures that the laser energy is primarily absorbed by the matrix, thereby protecting the analyte from direct laser-induced fragmentation.[2]

| Property | Value / Description | Significance in MALDI |

| Molecular Formula | C₁₀H₇NO₃ | Influences molecular weight and elemental composition.[2][3] |

| Molecular Weight | 189.17 g/mol | A low molecular weight avoids interference in the lower mass range of the mass spectrum.[2][3] |

| UV Absorption Maxima | Strong absorption at 337 nm and 355 nm | Enables efficient energy absorption from common nitrogen and Nd:YAG lasers used in MALDI instruments.[2] |

| Molar Absorptivity | ε(337 nm) = 17,600 L mol⁻¹ cm⁻¹; ε(355 nm) = 7,100 L mol⁻¹ cm⁻¹ | High molar absorptivity ensures the laser energy is primarily absorbed by the matrix, protecting the analyte.[2] |

| Melting Point | 245-250 °C | Indicates the thermal stability of the matrix.[4][5] |

| pKa | 0.85 ± 0.10 (Predicted) | The acidity of the matrix influences the proton transfer process in the gas phase.[4] |

| Proton Affinity | A critical parameter, though a precise experimental value is not readily available. It is considered to be lower than that of many common analytes like peptides. | The matrix must have a suitable proton affinity to efficiently donate a proton to the analyte in the gas phase, facilitating its ionization.[6][7] |

| Solubility | Soluble in common organic solvents like acetonitrile, ethanol, and acetone, and mixtures with water.[8] | Good solubility is essential for preparing a homogeneous co-crystal with the analyte.[8] |

The Ionization Mechanism: A Proton-Driven Process

The ionization of analytes in MALDI using α-CCA is a complex process, but the predominant mechanism is believed to be a chemical ionization process involving proton transfer in the gas phase.[6][9] The process can be broken down into several key steps:

-

Co-crystallization: The analyte is mixed with a solution of α-CCA and this mixture is allowed to dry on a target plate, forming co-crystals.[1]

-

Laser Desorption: A pulsed laser beam is directed at the co-crystals. The α-CCA matrix absorbs the laser energy, leading to the rapid heating and sublimation of the matrix and the embedded analyte molecules into the gas phase.[10]

-

Matrix Ionization: In the dense plume of desorbed material, the α-CCA matrix molecules are ionized, primarily through protonation, forming protonated matrix ions, [CHCA+H]⁺.[6]

-

Analyte Ionization (Proton Transfer): The protonated matrix ions, being strong acids in the gas phase, transfer a proton to the analyte molecules (A), resulting in the formation of protonated analyte ions, [A+H]⁺.[6][11] This process is energetically favorable if the proton affinity of the analyte is higher than that of the α-CCA matrix.

Experimental Protocols

The successful application of α-CCA in MALDI-MS relies on meticulous sample preparation. Below are detailed methodologies for a typical peptide analysis experiment.

Materials and Reagents

-

α-Cyano-4-hydroxycinnamic acid (α-CCA) : High purity (≥99.0% HPLC) is recommended.

-

Solvents : Acetonitrile (ACN), ethanol (EtOH), and ultrapure water. Trifluoroacetic acid (TFA) is often added to improve peak resolution.

-

Analyte : Peptide or protein sample, typically dissolved in a compatible solvent.

-

MALDI Target Plate : Stainless steel or other compatible material.

-

Pipettes and tips : For accurate liquid handling.

Standard "Dried-Droplet" Sample Preparation Protocol

This is a widely used and straightforward method for preparing samples with α-CCA.

-

Matrix Solution Preparation : Prepare a saturated solution of α-CCA in a solvent mixture. A common solvent system is a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water. For example, dissolve 10 mg of α-CCA in 1 mL of the solvent mixture. The solution should be freshly prepared for best results.[8]

-

Analyte Solution Preparation : Dissolve the peptide or protein sample in a suitable solvent, such as 0.1% TFA in water, to a final concentration in the femtomole to low picomole per microliter range.

-

Mixing : Mix the matrix solution and the analyte solution in a ratio typically ranging from 1:1 to 10:1 (v/v). A common ratio is 1:1.

-

Spotting : Deposit 0.5 to 1 µL of the mixture onto the MALDI target plate.

-

Crystallization : Allow the droplet to air-dry at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized matrix and analyte.[8]

-

Mass Spectrometry Analysis : Introduce the target plate into the MALDI mass spectrometer for analysis.

Thin-Layer Affinity Sample Preparation

This method integrates sample purification with preparation, which is particularly useful for crude peptide mixtures.[12][13]

-

Matrix Solution Preparation : Prepare a saturated solution of α-CCA in acetone containing a small amount of 0.1% TFA (e.g., 97:3 v/v).[13]

-

Target Pre-structuring : Apply a thin layer of the matrix solution to the MALDI target and allow it to dry completely. This creates a microcrystalline surface of α-CCA.

-

Sample Application : Apply the crude peptide sample (e.g., an enzymatic digest) directly onto the pre-structured matrix layer.

-

On-target Washing : Gently wash the sample spot with a suitable solvent (e.g., 0.1% TFA in water) to remove salts and other impurities. The peptides will remain bound to the α-CCA crystals due to affinity interactions.

-

Elution and Co-crystallization : Apply a small volume of an elution solvent (e.g., a mixture of acetonitrile and 0.1% TFA) to the spot to dissolve the peptides and allow them to co-crystallize with the matrix.

-

Mass Spectrometry Analysis : Analyze the sample using MALDI-MS.

Concluding Remarks

α-Cyanocinnamic acid remains a vital tool in the field of proteomics and beyond. Its robust performance, well-understood (though complex) ionization mechanism, and the versatility of its application in various experimental protocols have solidified its position as a "gold standard" MALDI matrix. While newer matrices, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), have been developed to offer enhanced sensitivity in certain applications, α-CCA continues to be a reliable and effective choice for a wide range of analyses.[7][9][14] A thorough understanding of its properties and the ionization process is key to leveraging its full potential in obtaining high-quality mass spectrometry data.

References

- 1. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 28166-41-8 CAS MSDS (ALPHA-CYANO-4-HYDROXYCINNAMIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 9. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Proteome: The Pivotal Role of α-Cyano-4-hydroxycinnamic Acid (CHCA) in Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alpha-cyano-4-hydroxycinnamic acid, commonly abbreviated as α-CCA or CHCA, stands as a cornerstone matrix in the field of proteomics, primarily due to its indispensable role in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS).[1][2][3] Its unique physicochemical properties enable the "soft ionization" of peptides and small proteins, facilitating their analysis with high sensitivity and accuracy.[4] This guide delves into the core principles of CHCA's function, its practical applications, and detailed protocols for its use in cutting-edge proteomics research.

The Mechanism of Action: How CHCA Enables Proteomic Analysis

CHCA's effectiveness as a MALDI matrix is rooted in its ability to co-crystallize with analyte molecules (peptides and proteins) and efficiently absorb energy from the laser used in MALDI mass spectrometers.[5] The process, essential for converting non-volatile biomolecules into gas-phase ions, can be summarized in a few key steps:

-

Co-crystallization: The analyte is mixed with a solution of CHCA and spotted onto a MALDI target plate. As the solvent evaporates, the analyte molecules become embedded within a crystalline lattice of the CHCA matrix.[6] This isolates the analyte molecules and prevents them from aggregating.

-

Energy Absorption: CHCA possesses strong absorption at the wavelengths of common MALDI lasers (e.g., 337 nm nitrogen lasers).[5] The high molar absorptivity of CHCA ensures that the vast majority of the laser energy is absorbed by the matrix, rather than the analyte. This prevents the direct fragmentation of the delicate biomolecules.[5]

-

Desorption/Ionization: The intense laser pulse causes the rapid sublimation of the CHCA matrix, carrying the embedded analyte molecules into the gas phase. This process is known as desorption.

-

Proton Transfer: In the dense plume of desorbed material, the photo-excited CHCA molecules act as a source of protons.[1][3] Through a chemical ionization mechanism, these protons are transferred to the analyte molecules (e.g., peptides), resulting in the formation of singly charged ions [M+H]⁺.[1][3] These newly formed ions are then accelerated into the mass analyzer for detection.

Physicochemical and Performance Characteristics

The suitability of CHCA as a matrix is defined by several key properties that facilitate efficient ionization while minimizing spectral interference.

| Property | Value / Description | Significance in MALDI |

| Molecular Formula | C₁₀H₇NO₃ | Influences molecular weight and elemental composition.[5] |

| Molecular Weight | 189.17 g/mol | A low molecular weight is crucial to avoid interference in the lower mass range of the spectrum where small peptides are detected.[5] |

| UV Absorption Maxima | Strong absorption at 337 nm and 355 nm | Enables efficient energy absorption from common nitrogen and Nd:YAG lasers used in MALDI instruments.[5] |

| Analyte Suitability | Peptides and small proteins | Often considered the "gold standard" for the analysis of peptides in the mass range of 700 to 3,500 Da.[7] It is also suitable for analytes up to 10 kDa.[5][8] |

| Solubility | Soluble in common organic solvents | Easily prepared in solvents like acetonitrile (ACN), ethanol, and acetone, often mixed with water and trifluoroacetic acid (TFA).[6][8] |

Experimental Protocols: Preparing Samples with CHCA

Reproducible and high-quality data in MALDI-MS heavily depend on meticulous sample preparation. Below are standard protocols for CHCA matrix preparation and sample spotting.

Protocol 1: Saturated CHCA Solution (for Peptides < 10 kDa)

This is a widely used general-purpose method.

-

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA) powder

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes

-

-

Procedure:

-

Prepare a solvent mixture of 50% ACN and 50% water with 0.1% TFA (e.g., 500 µL ACN, 499 µL water, 1 µL TFA).

-

Add CHCA powder to a 0.5 mL microcentrifuge tube until the bottom is covered.

-

Add approximately 300 µL of the ACN/water/TFA solvent mixture to the tube.

-

Vortex the tube vigorously to create a saturated solution. Some undissolved matrix should remain at the bottom.[8]

-

The supernatant is used as the matrix solution. It is recommended to prepare this solution fresh for each experiment.[8]

-

Protocol 2: Dried-Droplet Sample Deposition

This is the most common method for spotting the sample onto the MALDI target.

-

Procedure:

-

Mix the peptide sample solution with the prepared CHCA matrix solution. A typical ratio is 1:1 (v/v).

-

Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry completely at room temperature. This process results in the formation of a crystalline spot containing the co-crystallized matrix and analyte.[6]

-

The target plate is now ready to be loaded into the mass spectrometer.

-

Applications in Proteomics and Drug Development

CHCA's reliability has made it central to numerous proteomics applications:

-

Protein Identification: In "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides (e.g., with trypsin). CHCA is the matrix of choice for analyzing these peptide mixtures, generating a peptide mass fingerprint (PMF) that can be used to identify the original protein from a database.[3][9]

-

Biomarker Discovery: MALDI-MS with CHCA is used for high-throughput profiling of biological samples like plasma, serum, or tissue extracts to find differentially expressed peptides or small proteins that could serve as disease biomarkers.[10]

-

Post-Translational Modification (PTM) Analysis: While challenging, CHCA can be used to analyze some PTMs. However, specialized matrices or derivatives are sometimes preferred for labile modifications like phosphorylation.[9] For instance, the rationally designed derivative 4-chloro-α-cyanocinnamic acid (Cl-CCA) has shown improved sensitivity for phosphopeptides compared to CHCA.[9][11][12]

-

Quality Control in Biopharmaceuticals: The technique is applied for the rapid quality control of recombinant proteins and monoclonal antibodies, verifying their molecular weight and integrity.

Advanced Insights and Matrix Comparisons

While CHCA is a workhorse matrix, its performance can be compared to other matrices and derivatives.

Comparison with 4-Chloro-α-cyanocinnamic Acid (Cl-CCA)

Recent research has focused on rationally designed matrices to overcome some of CHCA's limitations. Cl-CCA, a halogenated derivative, has demonstrated superior performance in several areas.

| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) |

| Analyte Bias | Tends to favor the detection of more basic, arginine-containing peptides.[9] | Shows a more uniform response to peptides of different basicity, including acidic and neutral peptides.[1][3][11] |

| Sensitivity | Standard sensitivity. | Substantial increase in sensitivity, allowing for lower detection limits.[1][3] |

| Sequence Coverage | Lower sequence coverage, especially for low-abundance samples. For a 1 fmol BSA digest, coverage was reported at 4%.[1][3] | Significantly enhanced peptide recovery and sequence coverage. For a 1 fmol BSA digest, coverage was raised to 48%.[1][3] |

| Phosphopeptide Detection | Standard performance. | Higher sensitivity allows for the detection of numerous additional phosphopeptides.[11][12] |

Conclusion

α-Cyano-4-hydroxycinnamic acid remains a vital tool in the proteomics toolkit. Its well-understood mechanism, ease of use, and robust performance in the analysis of peptides and small proteins make it an essential matrix for protein identification, biomarker discovery, and quality control applications. While newer, rationally designed matrices like Cl-CCA offer enhanced performance in specific areas, a thorough understanding of CHCA's properties and protocols is fundamental for any researcher or scientist leveraging MALDI-MS technology for proteomics research and drug development.

References

- 1. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 7. benchchem.com [benchchem.com]

- 8. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 9. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Properties of alpha-Cyanocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-cyanocinnamic acid (α-CCA), and particularly its 4-hydroxy derivative (α-cyano-4-hydroxycinnamic acid, CHCA), is a versatile organic compound with significant applications in analytical chemistry and biomedical research.[1][2] Belonging to the phenylpropanoid family, its unique chemical structure underpins its utility as a premier matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as a potent inhibitor of monocarboxylate transporters (MCTs).[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on CHCA, to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of cinnamic acid, characterized by a cyano group at the alpha position of the acrylic acid moiety.[1] The most commonly utilized variant in scientific applications is the 4-hydroxy substituted form, α-cyano-4-hydroxycinnamic acid (CHCA).

IUPAC Name: (2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid[5]

Chemical Formula: C₁₀H₇NO₃[5]

Molecular Structure:

The key structural features that dictate its properties include the aromatic ring, the hydroxyl group (in the case of CHCA), the electron-withdrawing cyano group, and the carboxylic acid group. These functional groups contribute to its UV absorption, acidity, and ability to act as a proton donor and acceptor, which are crucial for its function as a MALDI matrix and a biological inhibitor.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of α-cyano-4-hydroxycinnamic acid.

| Property | Value | Reference(s) |

| Molecular Weight | 189.17 g/mol | [5] |

| Melting Point | 245-250 °C | [1][2] |

| Appearance | Yellow powder | [1] |

| pKa (Predicted) | 0.85 ± 0.10 | [6][7] |

| Solvent | Solubility | Reference(s) |

| Methanol | 10-50 mg/mL | [7][8] |

| Acetonitrile | ~35 mg/mL | [9] |

| DMSO | 30-200 mg/mL | [4][10] |

| Dimethylformamide (DMF) | ~30 mg/mL | [10] |

| Water | Sparingly soluble (~6 mg/mL) | [9][10] |

| Acetonitrile/Water (50:50) with 0.1% TFA | Saturated solution | [11] |

Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference(s) |

| UV/Vis Spectroscopy | λmax: 242, 344 nm | [10] |

| ¹H NMR Spectroscopy | Aromatic Protons (ortho to -OH): ~6.9 ppm (Doublet); Aromatic Protons (ortho to acrylic group): ~7.9 ppm (Doublet); Vinylic Proton (=CH): ~8.2 ppm (Singlet) | |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C≡N, C=O, and C=C stretching vibrations. |

Biological Activities and Applications

This compound exhibits significant biological activities, primarily revolving around its role as a MALDI matrix for the analysis of biomolecules and its inhibitory effects on cellular transport proteins.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

CHCA is a cornerstone matrix for the analysis of peptides and proteins by MALDI-MS.[1][2] Its primary function is to co-crystallize with the analyte and absorb the laser energy, leading to the soft ionization and desorption of the analyte molecules. The key properties of CHCA that make it an excellent matrix include:

-

Strong UV absorption at the wavelength of commonly used nitrogen lasers (337 nm).[9]

-

Good co-crystallization with a wide range of peptides.

-

Efficient proton transfer to the analyte molecules, facilitating their ionization.

-

Low background interference in the low mass range.

A derivative, 4-chloro-α-cyanocinnamic acid, has been developed and shows enhanced performance as a MALDI matrix in some applications.

Inhibition of Monocarboxylate Transporters (MCTs)

This compound is a well-established inhibitor of monocarboxylate transporters (MCTs), a family of proteins responsible for the transport of lactate, pyruvate, and other ketone bodies across the plasma membrane.[3][4] It acts as a non-competitive inhibitor of MCTs, with a higher affinity for MCT1 compared to other isoforms.[6] The inhibition of MCTs has profound implications for cellular metabolism, particularly in cancer cells.

Signaling Pathways

The inhibitory action of this compound on MCTs, particularly MCT1, disrupts key metabolic and signaling pathways, most notably the Warburg effect in cancer cells and angiogenesis in the tumor microenvironment.

The Warburg Effect and MCT1 Inhibition

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, where glucose is preferentially converted to lactate even in the presence of oxygen.[12][13] This metabolic reprogramming supports rapid cell proliferation by providing ATP and metabolic intermediates for biosynthesis. MCT1 plays a crucial role in this process by facilitating the transport of lactate.

The following diagram illustrates the central role of MCT1 in the Warburg effect and how its inhibition by this compound can disrupt cancer cell metabolism.

Caption: Inhibition of MCT1 by this compound blocks lactate export in cancer cells.

MCT1 Inhibition and Angiogenesis

In the tumor microenvironment, lactate secreted by cancer cells can be taken up by endothelial cells via MCT1, promoting angiogenesis.[14][15] This process is mediated through the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and the activation of the NF-κB signaling pathway, leading to the production of pro-angiogenic factors like IL-8.[14][15][16]

The following diagram illustrates the signaling pathway by which MCT1-mediated lactate uptake in endothelial cells promotes angiogenesis and how this can be targeted by this compound.

Caption: this compound inhibits MCT1-mediated lactate uptake in endothelial cells, suppressing angiogenesis.

Experimental Protocols

Synthesis of alpha-Cyano-4-hydroxycinnamic Acid via Knoevenagel Condensation

A common method for the synthesis of this compound derivatives is the Knoevenagel condensation.[17][18][19] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.

General Protocol:

-

Reactants: 4-hydroxybenzaldehyde and cyanoacetic acid are the primary reactants.

-

Catalyst: A weak base such as piperidine or pyridine is typically used as a catalyst.

-

Solvent: A suitable solvent like ethanol or toluene is used.

-

Reaction: The reactants and catalyst are refluxed in the chosen solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is typically precipitated by acidification.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram outlines the general workflow for the synthesis of alpha-cyano-4-hydroxycinnamic acid.

Caption: Workflow for the synthesis of alpha-cyano-4-hydroxycinnamic acid.

Protocol for MALDI-MS Sample Preparation using CHCA

The preparation of the sample-matrix mixture is a critical step for successful MALDI-MS analysis.[11][20][21][22][23]

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Analyte sample (e.g., peptide digest)

-

MALDI target plate

Protocol (Dried-Droplet Method):

-

Prepare the Matrix Solution: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in water.[11] Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix.

-

Prepare the Analyte Solution: Dilute the analyte sample to the desired concentration (typically in the femtomole to low picomole range) using a compatible solvent (e.g., 0.1% TFA in water).

-

Mix Analyte and Matrix: Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).

-

Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate.

-

Drying: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.

-

Analysis: The prepared sample is now ready for analysis in the MALDI mass spectrometer.

The following diagram illustrates the workflow for MALDI-MS sample preparation.

Caption: Workflow for MALDI-MS sample preparation using the dried-droplet method.

Protocol for MCT Inhibition Assay (Lactate Uptake Assay)

The inhibitory effect of this compound on MCTs can be quantified using a lactate uptake assay, often employing radiolabeled lactate.[24][25]

Materials:

-

MCT-expressing cells (e.g., cancer cell line)

-

Cell culture medium and reagents

-

This compound (inhibitor)

-

[¹⁴C]-L-lactate (radiolabeled substrate)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES)

-

Lysis buffer

-

Scintillation cocktail and counter

Protocol:

-

Cell Culture: Seed MCT-expressing cells in a multi-well plate and grow to a suitable confluency.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound in uptake buffer for a defined period. Include a vehicle control (e.g., DMSO).

-

Initiate Uptake: Add the uptake buffer containing [¹⁴C]-L-lactate to each well to start the uptake reaction.

-

Terminate Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold stop buffer to remove extracellular radiolabeled lactate.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the amount of intracellular [¹⁴C]-L-lactate by liquid scintillation counting of the cell lysates.

-

Data Analysis: Determine the rate of lactate uptake at each inhibitor concentration and calculate the IC₅₀ value for this compound.

The following diagram outlines the workflow for the MCT inhibition assay.

Caption: Workflow for an MCT inhibition assay using radiolabeled lactate uptake.

Conclusion

This compound, particularly the 4-hydroxy derivative, is a compound of significant interest to researchers in proteomics, cancer biology, and drug development. Its well-defined chemical structure and physicochemical properties make it an indispensable tool for MALDI-MS. Furthermore, its ability to inhibit monocarboxylate transporters offers a valuable pharmacological probe for studying cellular metabolism and presents a potential therapeutic avenue for targeting metabolic vulnerabilities in diseases such as cancer. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its fundamental properties to its practical applications and underlying biological mechanisms, to aid researchers in its effective utilization.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. Targeting the Lactate Transporter MCT1 in Endothelial Cells Inhibits Lactate-Induced HIF-1 Activation and Tumor Angiogenesis | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 28166-41-8 CAS MSDS (ALPHA-CYANO-4-HYDROXYCINNAMIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 12. Warburg Effect | Cell Signaling Technology [cellsignal.com]

- 13. bosterbio.com [bosterbio.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactate influx through the endothelial cell monocarboxylate transporter MCT1 supports an NF-κB/IL-8 pathway that drives tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. bepls.com [bepls.com]

- 20. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

α-Cyanocinnamic Acid: A Technical Guide for the Analysis of Low Molecular Weight Compounds in Mass Spectrometry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of a wide range of molecules. For the analysis of low molecular weight compounds (LMWC), the choice of the right matrix is critical to achieving high sensitivity, resolution, and minimal background interference. α-Cyano-4-hydroxycinnamic acid (CHCA) has emerged as a cornerstone matrix for the analysis of peptides and proteins, and its utility extends to the analysis of various small molecules.[1][2][3][4] This technical guide provides a comprehensive overview of the use of CHCA for the analysis of LMWC, detailing experimental protocols, data presentation, and key considerations for researchers in drug discovery and metabolomics.